2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-15(2)9-10-28-23(29)19-7-5-6-8-20(19)25-24(28)33-14-21-26-22(27-32-21)16-11-17(30-3)13-18(12-16)31-4/h5-8,11-13,15H,9-10,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEDQXJWAUNYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one is a complex organic molecule that exhibits significant biological activities. This article provides an in-depth analysis of its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of quinazoline and oxadiazole derivatives , which are known for their diverse pharmacological activities. The presence of methoxy groups and oxadiazole rings enhances its biological profile.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H22N4O4S |
| Molecular Weight | 398.48 g/mol |
Anticancer Properties
Research has shown that compounds containing the 1,2,4-oxadiazole moiety exhibit potent anticancer activity. For instance, derivatives of oxadiazole have been tested against various cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with promising results. The compound's mechanism involves the inhibition of critical enzymes involved in tumor growth and proliferation.
A study demonstrated that certain oxadiazole derivatives had IC50 values ranging from to against thymidylate synthase (TS), a key enzyme in DNA synthesis . This suggests that our compound may similarly affect TS activity, contributing to its anticancer effects.
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives is well-documented. Compounds similar to the one have shown activity against both gram-positive and gram-negative bacteria. A series of synthesized 1,3,4-oxadiazole derivatives demonstrated significant antibacterial activity against strains such as Bacillus cereus and Staphylococcus aureus .
In vitro studies indicated that the compound could inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.
Other Biological Activities
Additionally, compounds with oxadiazole structures are known for their anti-inflammatory and analgesic properties. They have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which play a crucial role in the inflammatory response .
The biological activity of This compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes such as TS and COX enzymes.
- Receptor Modulation : It could bind to receptors involved in cellular signaling pathways related to cancer proliferation and inflammation.
- Cell Membrane Penetration : The lipophilic nature due to methoxy groups allows for better cell membrane penetration, enhancing its bioavailability .
Case Studies
Recent studies have highlighted the potential of similar compounds in clinical applications:
- Study on Anticancer Activity : A derivative was tested on multiple cancer cell lines showing an average IC50 value of across eleven different types .
- Antimicrobial Efficacy Study : A series of synthesized oxadiazole compounds exhibited moderate to excellent antimicrobial activity against various pathogens in disc diffusion methods .
Scientific Research Applications
The compound 2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one is a complex organic molecule that has garnered attention in various scientific research fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry, focusing on anticancer and antimicrobial properties, along with a review of relevant case studies.
Chemical Properties and Structure
The compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. The presence of the oxadiazole moiety enhances its pharmacological profile. The molecular formula is , and its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . A notable study evaluated the cytotoxic effects of similar compounds against various cancer cell lines. For instance, derivatives were tested against breast cancer cell lines using the MTT assay, demonstrating significant cytotoxicity that correlates with structural modifications in the oxadiazole and quinazoline rings .
Case Study: Anticancer Efficacy
A study published in GSC Biological and Pharmaceutical Sciences reported on novel quinazoline derivatives targeting tumor necrosis factor-alpha converting enzyme (TACE). The synthesized compounds showed promising anticancer activity against MDA-MB-231 breast cancer cells, indicating that structural variations could enhance potency .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. The oxadiazole ring is known for its antimicrobial properties, and derivatives containing this moiety have been synthesized and tested against various bacterial strains. The results indicated that modifications at specific positions of the molecule could lead to enhanced antimicrobial activity .
Case Study: Antimicrobial Screening
Research conducted on 3,5-disubstituted oxadiazoles demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of side-chain modifications in improving efficacy .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the compound’s properties, a comparative analysis with analogs is presented below:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Influence: Quinazolinones (target compound) are associated with kinase modulation, whereas triazoles () and benzamides () may target different enzymes or receptors . The oxadiazole ring in the target compound likely enhances metabolic stability compared to benzofuran derivatives (–3) .
The isopentyl chain introduces greater lipophilicity than the 4-fluorophenyl group in the analog from , which may alter tissue distribution or off-target interactions .
Thioether Linkage :
- The methylthio group in the target compound is a common feature in ’s derivatives, suggesting a role in sulfur-mediated interactions (e.g., covalent binding or hydrogen bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
